molecular formula C18H23N3O5S B2930236 N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1171852-30-4

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Katalognummer B2930236
CAS-Nummer: 1171852-30-4
Molekulargewicht: 393.46
InChI-Schlüssel: IRYOSKAHPXTJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, commonly known as E-3810, is a novel small molecule inhibitor of the angiopoietin-Tie2 signaling pathway. The angiopoietin-Tie2 pathway plays a crucial role in the regulation of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer and other diseases.

Wirkmechanismus

E-3810 works by selectively inhibiting the activity of the Tie2 receptor, which is activated by angiopoietin-1 and angiopoietin-2. The Tie2 receptor plays a crucial role in the regulation of angiogenesis, and its activation leads to the formation of new blood vessels. By inhibiting Tie2 activation, E-3810 prevents the formation of new blood vessels, thereby reducing the supply of nutrients and oxygen to the tumor and inhibiting its growth.
Biochemical and Physiological Effects:
E-3810 has been shown to have a potent anti-angiogenic effect in preclinical models of cancer, leading to the inhibition of tumor growth and metastasis. In addition, E-3810 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of E-3810 is its selectivity for the Tie2 receptor, which minimizes off-target effects and reduces the risk of toxicity. In addition, E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer. However, one of the limitations of E-3810 is its limited solubility, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of E-3810 as an anti-angiogenic agent for the treatment of cancer and other diseases. One of the areas of interest is the combination of E-3810 with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of E-3810 as a targeted therapy for specific types of cancer, based on the expression of the angiopoietin-Tie2 pathway in the tumor microenvironment. Finally, the development of novel formulations of E-3810 with improved solubility and bioavailability may enhance its clinical utility as an anti-cancer agent.

Synthesemethoden

The synthesis of E-3810 involves several steps, starting from the reaction of 2-ethoxyphenol with 2-chloroacetyl chloride to form 2-ethoxyphenyl-2-chloroacetate. This intermediate is then reacted with 2,3-dihydrofuran to form the corresponding furan derivative. The final step involves the reaction of the furan derivative with 4-methylpiperazine and sulfonyl chloride to form E-3810.

Wissenschaftliche Forschungsanwendungen

E-3810 has been extensively studied for its anti-angiogenic properties in various preclinical models of cancer, including breast, lung, ovarian, and pancreatic cancer. In these models, E-3810 has been shown to inhibit the growth and spread of tumors by blocking the angiopoietin-Tie2 pathway, which is essential for the formation of new blood vessels that supply nutrients and oxygen to the tumor.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-3-25-15-7-5-4-6-14(15)19-18(22)16-8-9-17(26-16)27(23,24)21-12-10-20(2)11-13-21/h4-9H,3,10-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYOSKAHPXTJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.